molecular formula C13H16Cl2N2O B5349855 1-(3,4-dichlorobenzyl)-3-piperidinecarboxamide

1-(3,4-dichlorobenzyl)-3-piperidinecarboxamide

Cat. No. B5349855
M. Wt: 287.18 g/mol
InChI Key: AVDQZGGUVJXHCZ-UHFFFAOYSA-N
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Description

1-(3,4-dichlorobenzyl)-3-piperidinecarboxamide, also known as DCPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorobenzyl)-3-piperidinecarboxamide involves the modulation of the activity of ion channels that are involved in the regulation of neuronal excitability. This compound has been shown to selectively inhibit the activity of voltage-gated sodium channels, which are responsible for the generation and propagation of action potentials in neurons. By inhibiting the activity of these channels, this compound can reduce neuronal excitability and prevent the occurrence of seizures and neuropathic pain.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound has been shown to selectively inhibit the activity of voltage-gated sodium channels, which can reduce the excitability of neurons. Physiologically, this compound has been shown to have anticonvulsant and analgesic effects, which can be attributed to its ability to reduce neuronal excitability.

Advantages and Limitations for Lab Experiments

1-(3,4-dichlorobenzyl)-3-piperidinecarboxamide has several advantages for lab experiments. It is a relatively stable compound that can be synthesized in large quantities. It has also been shown to have good selectivity and potency for its target ion channels. However, this compound also has some limitations for lab experiments. It has a relatively short half-life in vivo, which can limit its effectiveness as a drug candidate. Additionally, it has not been extensively studied for its toxicity and safety profiles, which can limit its potential applications in clinical settings.

Future Directions

There are several future directions for the study of 1-(3,4-dichlorobenzyl)-3-piperidinecarboxamide. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases such as epilepsy, neuropathic pain, and anxiety. Another direction is to explore its potential as a lead compound for the development of new drugs with improved efficacy and safety profiles. Additionally, further research is needed to elucidate the toxicity and safety profiles of this compound, which can inform its potential applications in clinical settings.

Synthesis Methods

1-(3,4-dichlorobenzyl)-3-piperidinecarboxamide can be synthesized through a multi-step process starting from 3,4-dichlorobenzyl chloride and piperidine. The first step involves the reaction of 3,4-dichlorobenzyl chloride with piperidine in the presence of a base to yield 1-(3,4-dichlorobenzyl)piperidine. The second step involves the reaction of 1-(3,4-dichlorobenzyl)piperidine with phosgene to form 1-(3,4-dichlorobenzyl)-3-piperidinecarbonyl chloride. The final step involves the reaction of 1-(3,4-dichlorobenzyl)-3-piperidinecarbonyl chloride with ammonia to yield this compound.

Scientific Research Applications

1-(3,4-dichlorobenzyl)-3-piperidinecarboxamide has been studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to modulate the activity of ion channels that are involved in the regulation of neuronal excitability. In pharmacology, this compound has been studied for its potential use as a drug candidate for the treatment of various diseases such as epilepsy, neuropathic pain, and anxiety. In medicinal chemistry, this compound has been studied for its potential as a lead compound for the development of new drugs with improved efficacy and safety profiles.

properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2O/c14-11-4-3-9(6-12(11)15)7-17-5-1-2-10(8-17)13(16)18/h3-4,6,10H,1-2,5,7-8H2,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVDQZGGUVJXHCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC(=C(C=C2)Cl)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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